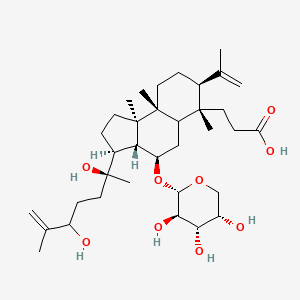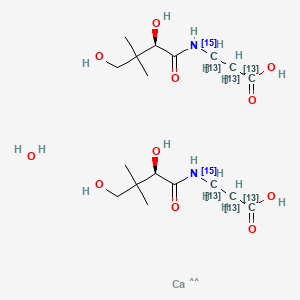
N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of benzyl and diphenyl groups attached to the oxazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base . The reaction conditions often involve polar solvents and specific catalysts to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are frequently employed.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-1,3-oxazole: Lacks the benzyl group, leading to different chemical properties.
N-Benzyl-4-phenyl-1,3-oxazol-2-amine: Has one less phenyl group, affecting its reactivity and applications.
4,5-Diphenyl-1,3-thiazole: Contains a sulfur atom instead of oxygen, resulting in different biological activities.
Uniqueness
N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both benzyl and diphenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
102704-26-7 |
|---|---|
Fórmula molecular |
C22H18N2O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-benzyl-4,5-diphenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C22H18N2O/c1-4-10-17(11-5-1)16-23-22-24-20(18-12-6-2-7-13-18)21(25-22)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24) |
Clave InChI |
ZKQUGJOWEFKJLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)

![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)







